molecular formula C16H11Cl4NO3 B2437855 2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate CAS No. 338395-32-7

2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate

Cat. No.: B2437855
CAS No.: 338395-32-7
M. Wt: 407.07
InChI Key: ZVUUOWQEGNKERE-YXSASFKJSA-N
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Description

2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is a chemical compound with the molecular formula C16H12Cl4NO3 It is known for its unique structure, which includes multiple chlorine atoms and an oxime ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate typically involves the following steps:

    Formation of the oxime: The starting material, 2,6-dichlorobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Esterification: The oxime is then esterified with 2,4-dichlorophenyl propanoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the aromatic rings can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The oxime ester group can undergo hydrolysis to release active species that interact with biological molecules. The chlorine atoms in the aromatic rings may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar chlorine substitution but lacking the oxime ester group.

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of the target compound, with similar aromatic substitution.

    2,4-Dichlorophenyl propanoate: Another related compound used in the esterification step of the synthesis.

Uniqueness

2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is unique due to its combination of multiple chlorine atoms and the oxime ester functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,4-dichlorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl4NO3/c17-10-4-5-15(14(20)8-10)24-16(22)6-7-21-23-9-11-12(18)2-1-3-13(11)19/h1-5,7-8H,6,9H2/b21-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUOWQEGNKERE-YXSASFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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